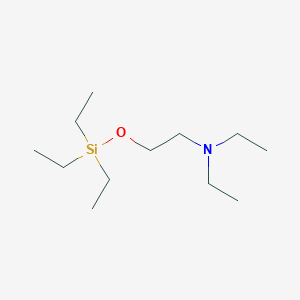
N,N-diethyl-2-triethylsilyloxyethanamine
Description
N,N-Diethyl-2-triethylsilyloxyethanamine is a tertiary amine derivative featuring a triethylsilyloxy (TES) group at the 2-position of the ethanamine backbone. This compound is characterized by its bulky silyl ether moiety, which significantly influences its chemical reactivity, solubility, and stability. The TES group is commonly employed in organic synthesis as a protective group for hydroxyl functionalities due to its resistance to acidic conditions and ease of removal under mild fluoride-based conditions .
Propriétés
Numéro CAS |
17146-74-6 |
|---|---|
Formule moléculaire |
C12H29NOSi |
Poids moléculaire |
231.45 g/mol |
Nom IUPAC |
N,N-diethyl-2-triethylsilyloxyethanamine |
InChI |
InChI=1S/C12H29NOSi/c1-6-13(7-2)11-12-14-15(8-3,9-4)10-5/h6-12H2,1-5H3 |
Clé InChI |
IFTYTUHRYMFXBZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCO[Si](CC)(CC)CC |
SMILES canonique |
CCN(CC)CCO[Si](CC)(CC)CC |
Autres numéros CAS |
17146-74-6 |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-triethylsilyloxyethanamine typically involves the reaction of triethylsilane with diethylaminoethanol under specific conditions. One common method includes the use of a catalyst such as boron trifluoride etherate to facilitate the reaction. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and other side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-diethyl-2-triethylsilyloxyethanamine undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reducing Agents: Common reducing agents used with this compound include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield alcohols, while substitution reactions can produce a variety of substituted silanes .
Applications De Recherche Scientifique
N,N-diethyl-2-triethylsilyloxyethanamine has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N,N-diethyl-2-triethylsilyloxyethanamine involves its ability to donate electrons and participate in various chemical reactions. The triethylsilane group can act as a hydride donor, facilitating reduction reactions. The diethylamino group can participate in nucleophilic substitution reactions, making the compound versatile in organic synthesis .
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The following compounds share structural similarities with N,N-diethyl-2-triethylsilyloxyethanamine but differ in substituents, functional groups, or backbone modifications:
Physical and Chemical Properties
Solubility and Polarity
- This compound : The bulky triethylsilyl group reduces polarity, leading to lower water solubility and higher solubility in organic solvents (e.g., dichloromethane, THF).
- N,N-Dimethyl-2-methoxyethylamine : The methoxy group increases polarity, resulting in moderate water solubility (133 g/L for triethylamine ) and miscibility with polar aprotic solvents .
- 2-(N,N-Diethylamino)ethyl chloride: Highly polar due to the chloride substituent; soluble in polar solvents like ethanol or acetone .
Thermal Stability
- Silyl ethers (e.g., TES) are thermally stable but hydrolyze under acidic or fluoride conditions. In contrast, methoxy and nitro groups exhibit higher thermal stability under neutral conditions .
Protective Group Utility
- The TES group in this compound is resistant to bases and nucleophiles but cleaved by fluorides (e.g., TBAF), making it ideal for hydroxyl protection in multi-step syntheses .
- 2-(N,N-Diethylamino)ethyl chloride: Reacts with nucleophiles (e.g., amines, thiols) to form quaternary ammonium salts, useful in drug delivery systems .
Electrophilic Reactivity
- The nitro group in N,N-diethyl-2-(2-nitrophenoxy)ethanamine activates the aromatic ring for electrophilic substitution, enabling applications in dye or explosive precursor synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


